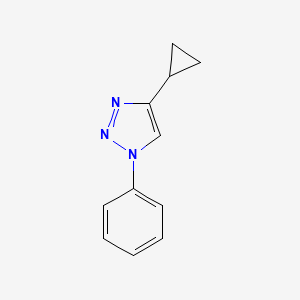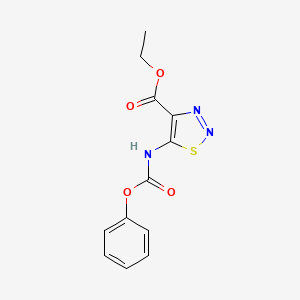
Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided do not directly discuss this specific compound but provide insights into the synthesis, structure, and reactivity of related thiadiazole derivatives.
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves the interaction of various starting materials under specific conditions. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature to yield ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . Additionally, the reaction of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with dimethylamino precursors leads to the formation of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . These methods demonstrate the versatility of thiadiazole chemistry in generating a wide array of compounds through various synthetic routes.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using techniques such as X-ray diffraction, which provides detailed information about the crystallographic parameters and spatial arrangement of atoms within the molecule. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing its monoclinic space group and specific geometric parameters . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Thiadiazole derivatives undergo various chemical reactions that modify their structure and potentially alter their biological activity. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of the bromine atom and the formation of various products while retaining the furylthiadiazole fragment . These reactions expand the chemical diversity of thiadiazole compounds and provide opportunities for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hydrogen bonding patterns observed in the crystal structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates contribute to their supramolecular assembly, which can affect their physical state and stability . Understanding these properties is essential for the development of thiadiazole-based pharmaceuticals and materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate and its derivatives are utilized in organic chemistry for the synthesis of various heterocyclic compounds. For instance, derivatives of thiadiazole have been synthesized and studied for their reactions with nucleophiles, demonstrating the compound's versatility in chemical transformations. These reactions include substitutions, cyclizations, and ring transformations that lead to the formation of novel heterocyclic structures with potential biological applications (Maadadi, Pevzner, & Petrov, 2016; Remizov, Pevzner, & Petrov, 2019).
Biological Activities
The compound's derivatives have been explored for various biological activities, including antimicrobial and antineoplastic potentials. These studies involve synthesizing novel compounds and evaluating their biological activities against different microbial strains and cancer cells. The research indicates a broad spectrum of potential applications in designing new therapeutic agents (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013; Looker & Wilson, 1965).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(phenoxycarbonylamino)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-18-11(16)9-10(20-15-14-9)13-12(17)19-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHNPRVMWSGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(phenoxycarbonylamino)thiadiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

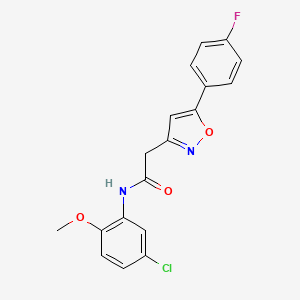
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)
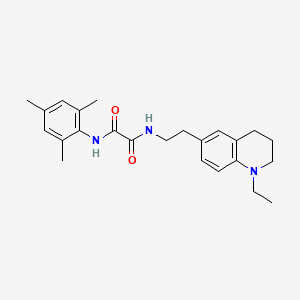
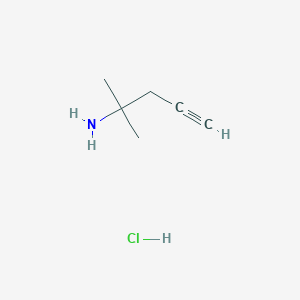
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
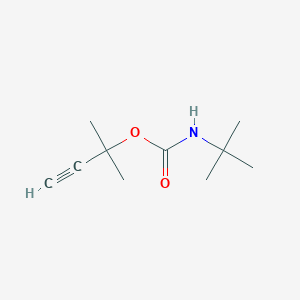
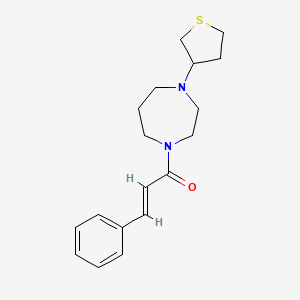
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
